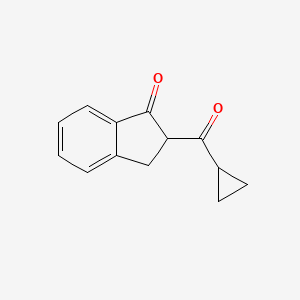
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that combines a cyclopropane ring with a dihydroindenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene. This reaction is catalyzed by rhodium (I) and involves direct carbon–carbon bond cleavage . The optimal catalytic system combines [Rh (COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand . Various functional groups are tolerated under standard reaction conditions, although some substrates with specific groups at the 4-position display high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of efficient catalytic systems and optimization of reaction conditions are crucial for scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Various substitution reactions can occur, particularly at the cyclopropane ring and the indenone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation , and reducing agents such as sodium borohydride for reduction. Substitution reactions often require specific catalysts and conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A closely related compound with similar structural features.
1-Indanone: Another related compound with a different substitution pattern on the indenone moiety.
Uniqueness
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H12O2
- Molecular Weight : 200.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. While detailed mechanisms are still under investigation, preliminary studies suggest that this compound may influence enzyme activity and cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study evaluating various indene derivatives showed that certain structural modifications enhance their efficacy against bacterial strains, including Mycobacterium tuberculosis .
| Compound | Enzyme Inhibition (IC50 in μM) | Growth Inhibition (MIC in μM) |
|---|---|---|
| 2-Cyclopropanecarbonyl derivative | TBD | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (μM) |
|---|---|
| K562 (human leukemia) | TBD |
| MCF7 (breast cancer) | TBD |
Study on Antimicrobial Efficacy
A case study published in the Journal of Medicinal Chemistry examined the efficacy of 2-Cyclopropanecarbonyl derivatives against M. tuberculosis. The study reported an IC50 value indicating significant inhibition of enzyme activity essential for bacterial survival .
Investigation of Anticancer Properties
Another investigation focused on the compound's effects on human cancer cell lines. The results indicated that derivatives of this compound could inhibit cell proliferation significantly, with potential implications for developing new cancer therapies .
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(cyclopropanecarbonyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H12O2/c14-12(8-5-6-8)11-7-9-3-1-2-4-10(9)13(11)15/h1-4,8,11H,5-7H2 |
InChI Key |
OYRUONBEMDWCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















